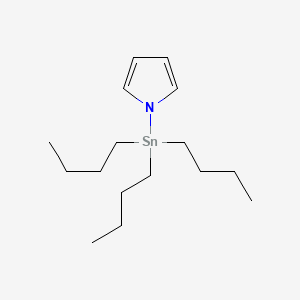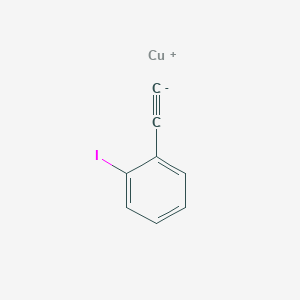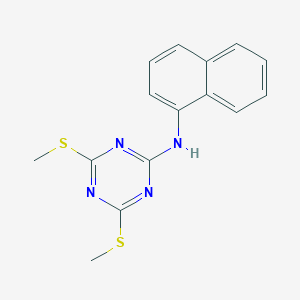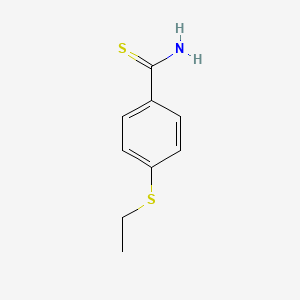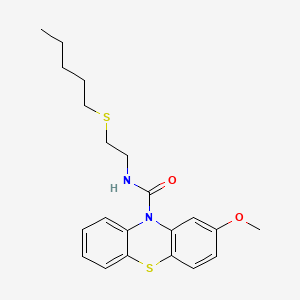
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group at the 10th position, a methoxy group at the 2nd position, and a pentylthioethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations. Key steps include:
Nitration and Reduction: Phenothiazine is nitrated to introduce a nitro group, which is then reduced to an amine.
Carboxylation: The amine is converted to a carboxamide via reaction with a carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 2nd position is achieved through methylation reactions.
Thioether Formation: The pentylthioethyl group is introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thioether group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thiols, and various nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Resulting from reduction of the carboxamide group.
Substituted Phenothiazines: Products of substitution reactions.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the central nervous system.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- involves interaction with various molecular targets. In medicinal chemistry, phenothiazines are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. The compound may also affect other pathways, such as oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
- 2-Methoxy-10H-phenothiazine
- 10-methyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the pentylthioethyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in medicinal applications.
Properties
CAS No. |
53056-80-7 |
|---|---|
Molecular Formula |
C21H26N2O2S2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-methoxy-N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H26N2O2S2/c1-3-4-7-13-26-14-12-22-21(24)23-17-8-5-6-9-19(17)27-20-11-10-16(25-2)15-18(20)23/h5-6,8-11,15H,3-4,7,12-14H2,1-2H3,(H,22,24) |
InChI Key |
YMSPLWFXCCBZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)


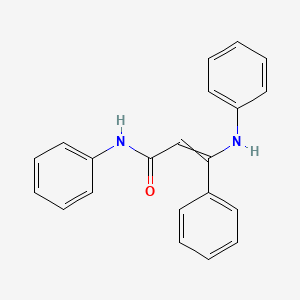
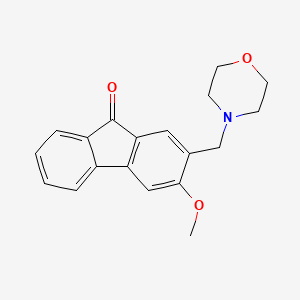
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
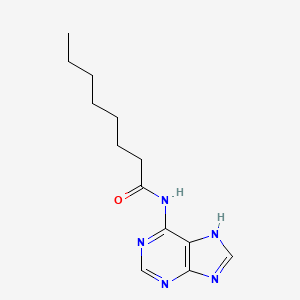

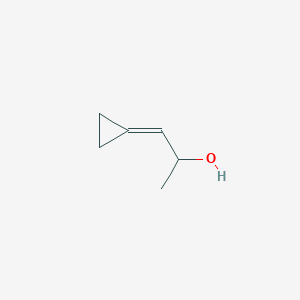
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
